B1193807 APC-200

APC-200

Número de catálogo: B1193807
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, this compound was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. This compound is being developed as an orally administered drug and is in late-stage preclinical development.

Aplicaciones Científicas De Investigación

Case Studies and Research Findings

  • Preclinical Studies : In various animal models, APC-200 has been shown to significantly delay tumor progression and increase survival rates in mice with induced prostate cancer. These studies indicate that the compound not only inhibits tumor growth but also addresses chronic inflammation associated with cancer progression .
  • NCI Rapid Award : In 2007, this compound was awarded the National Cancer Institute's Rapid Award, recognizing its potential as a novel treatment for prostate cancer. This award facilitated further research into its pharmacological properties and clinical applications .
  • Safety and Efficacy Trials : Although human trials are pending, preclinical studies have demonstrated a favorable safety profile for this compound. The absence of significant toxicity in animal models suggests that it may be well-tolerated in humans, paving the way for future clinical investigations .

Comparative Efficacy

A comparative analysis of this compound alongside other prostate cancer treatments reveals its unique advantages:

Drug Candidate Mechanism of Action Stage of Development Efficacy
APC-100Anti-androgenic and anti-inflammatoryPhase 1/2a trialsEffective against castrate-resistant tumors
This compoundBlocks androgen-induced inflammationPreclinicalSignificant tumor inhibition
APC-300Multi-targeted small moleculePreclinicalPromising anti-cancer activities

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

APC200;  APC-200;  APC 200.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.